molecular formula C19H20N4O B3290619 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 86589-81-3

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B3290619
CAS RN: 86589-81-3
M. Wt: 320.4 g/mol
InChI Key: AKFHYOXNTYCUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one, also known as BPT, is a chemical compound that has been widely studied for its potential therapeutic applications. BPT belongs to the class of benzotriazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses. These findings suggest that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one may have a broad range of therapeutic applications.

Biochemical And Physiological Effects

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. Research has shown that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease. These effects make 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has several advantages for lab experiments. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is relatively easy to synthesize and can be obtained in high purity and yield. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to using 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one in lab experiments. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one research. One area of research is the development of new drugs based on 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one and its effects on various signaling pathways. In addition, further studies are needed to determine the safety and efficacy of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one in humans. Overall, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its properties and potential.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential therapeutic applications. Research has shown that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus. These properties make 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19-17-8-4-5-9-18(17)20-21-23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHYOXNTYCUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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